5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
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Overview
Description
Cefobis, also known as cefoperazone sodium, is a third-generation cephalosporin antibiotic. It is widely used for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Cefobis works by inhibiting bacterial cell wall synthesis, making it effective in treating various bacterial infections .
Mechanism of Action
Target of Action
The primary targets of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefoperazone sodium involves the condensation of alpha-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid with 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. This reaction is facilitated by ethyl chlorocarbonate and N,O-bis(trimethylsilyl)acetamide in acetonitrile .
Industrial Production Methods: Industrial production of cefoperazone sodium typically involves large-scale synthesis using similar reaction conditions as described above. The process includes crystallization steps to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Cefobis undergoes various chemical reactions, including:
Oxidation: Cefobis can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert cefobis into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the side chains of cefobis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cefobis derivatives.
Substitution: Modified cefobis with different side chains
Scientific Research Applications
Cefobis has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in clinical research to develop new antibacterial therapies.
Industry: Employed in the production of antibacterial agents and in quality control processes .
Comparison with Similar Compounds
Cefazolin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a broader spectrum against Gram-positive bacteria.
Cefotaxime: A third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties
Uniqueness of Cefobis: Cefobis is unique due to its high activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It also has a relatively long half-life, allowing for less frequent dosing compared to some other cephalosporins .
Biological Activity
5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid (CAS No. 17112-91-3) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H10O4
- Molecular Weight : 242.23 g/mol
- Density : 0.895 g/cm³
- Boiling Point : 174°C at 760 mmHg
- Melting Point : Not available
The specific mechanisms of action for this compound are not fully elucidated; however, preliminary studies suggest several potential pathways:
- Antimicrobial Activity : This compound exhibits broad-spectrum antibacterial properties, particularly against Gram-negative bacteria. It is believed to inhibit bacterial cell wall synthesis, similar to other known antibiotics.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.
- Enzyme Inhibition : Initial findings indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be identified.
Biological Activity Overview
Case Studies and Research Findings
-
Antibacterial Efficacy :
A study published by BenchChem demonstrated that this compound has significant antibacterial activity against various strains of Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival and proliferation. -
Oxidation and Reduction Studies :
Research conducted on the oxidation and reduction properties of related compounds indicates that modifications in the naphtho-furan structure can lead to varying biological activities. For instance, the compound undergoes oxidation when treated with one-electron oxidants, producing reactive ortho-quinones that may have distinct biological implications . -
Potential Therapeutic Applications :
While specific therapeutic applications are still under investigation, the antioxidant properties suggest potential use in protecting against diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Properties
IUPAC Name |
5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOZAUJADMVLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383122 |
Source
|
Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17112-91-3 |
Source
|
Record name | 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.